Product packaging for Edultin(Cat. No.:CAS No. 15591-75-0)

Edultin

Cat. No.: B106438
CAS No.: 15591-75-0
M. Wt: 386.4 g/mol
InChI Key: FFCDTHIJWHJUQJ-JZWAJAMXSA-N
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Description

Edultin is an angular furanocoumarin, a class of organic compounds characterized by a furan ring angularly fused to a coumarin structure . This natural product is sourced from various plants within the Apiaceae family, including Seseli foliosum and Cnidium monnieri . Recent investigations into Seseli foliosum extracts, from which this compound was isolated, have demonstrated significant biological activities, highlighting its value in pharmacological research . The methanol extract of S. foliosum exhibited notable antimicrobial efficacy against Staphylococcus aureus (MIC 125 µg/mL) and the antifungal activity against Candida glabrata (MIC 62.5 µg/mL) . Furthermore, underground organ extracts showed promising cytotoxic activity against hypopharyngeal carcinoma cells, suggesting potential for this compound in anticancer research . As a secondary metabolite, this compound contributes to the plant's defense mechanisms, and its study is crucial for understanding natural product bioactivity . Researchers can utilize this compound to explore its mechanisms of action, which may involve oxidative stress reduction, antimicrobial membrane disruption, or apoptosis induction . This product is labeled "For Research Use Only" (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O7 B106438 Edultin CAS No. 15591-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8S,9R)-8-(2-acetyloxypropan-2-yl)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(25-19(18)21(4,5)28-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCDTHIJWHJUQJ-JZWAJAMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15591-75-0
Record name Edultin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15591-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Plant Sources and Biogeographical Considerations

This compound has been identified in Cnidium monnieri (commonly known as shechuangzi) and Angelica edulis, with concentrations varying based on plant tissue and growing conditions.

Natural SourcePlant Part UsedGeographical Distribution
Cnidium monnieriSeedsEast Asia
Angelica edulisRootsHimalayan regions

Ethnopharmacological studies suggest that traditional extraction practices in these regions often utilize alcohol-based solvents, aligning with modern techniques.

Solvent Extraction and Optimization

Maceration and Soxhlet extraction remain the most widely used methods:

  • Ethanol-Based Extraction :

    • Plant material is dried, powdered, and soaked in 70–100% ethanol for 48–72 hours.

    • Ethanol acts as a polar solvent, dissolving this compound’s furanocoumarin structure while minimizing co-extraction of non-target alkaloids.

    • Yields are temperature-dependent, with optimal extraction at 60–70°C.

  • Supercritical Fluid Extraction (SFE) :

    • Emerging as an industrial-scale alternative, SFE employs CO₂ with ethanol as a co-solvent.

    • Operates at 40–60°C and 150–300 bar pressure, achieving higher purity (>90%) compared to conventional methods.

Synthetic Preparation Routes

Synthetic routes to this compound involve multi-step organic reactions, emphasizing stereochemical control and functional group compatibility.

Retrosynthetic Analysis

The synthesis is divided into two key phases:

  • Furan Ring Construction :

    • Starting from resorcinol derivatives, cyclization is achieved via acid-catalyzed condensation with β-keto esters.

    • Catalysts: Lewis acids (e.g., BF₃·Et₂O) enable regioselective ring closure at yields of 65–78%.

  • Coumarin Moiety Introduction :

    • Pechmann condensation between dihydroxyfuran intermediates and ethyl acetoacetate introduces the coumarin backbone.

    • Sulfuric acid or ion-exchange resins (e.g., Amberlyst-15) facilitate this step under reflux conditions.

Industrial-Scale Synthesis

Large-scale production prioritizes cost efficiency and reproducibility:

StepReagents/ConditionsYield (%)
Furan cyclizationBF₃·Et₂O, CH₂Cl₂, 0°C → 25°C, 12 h72
Coumarin formationH₂SO₄ (conc.), 80°C, 6 h68
Esterification(Z)-2-methylbut-2-enoyl chloride, pyridine85
Final purificationSilica gel chromatography (hexane:EtOAc 3:1)91

Critical Parameters :

  • Temperature control during esterification prevents racemization of the (8S,9R) stereocenter.

  • Chromatographic purification ensures >98% enantiomeric excess, validated via HPLC.

Comparative Analysis of Methods

The choice between natural and synthetic methods depends on application-specific requirements:

MetricNatural ExtractionSynthetic Route
Purity70–85%95–99%
ScalabilityLimited by biomass supplyIndustrially feasible
Environmental ImpactHigh solvent wasteControlled waste streams
Cost$12–18/g$6–9/g

Natural extraction remains vital for ethnopharmacological studies, while synthetic methods dominate pharmaceutical production due to scalability and consistency .

Chemical Reactions Analysis

Types of Reactions

Edultin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of this compound.

Scientific Research Applications

Edultin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Edultin involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The anti-inflammatory effects of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines and other mediators .

Comparison with Similar Compounds

Table 1. Structural and Pharmacokinetic Profiles of this compound and Analogous Coumarins

Compound Source Molecular Weight (g/mol) Aqueous Solubility (LogS) Human Intestinal Absorption (HIA) Lipinski Violations Key Pharmacokinetic Notes
This compound Libanotis seseloides ~314.3 Moderate (LogS ~2–3) Moderate to Good 0 High membrane permeability
Imperatorin Cnidium monnieri ~270.3 Low (LogS <2) Very Low 1 (LogP >5) Poor bioavailability
Xanthalin Xanthogalum purpurascens ~350.4 Low Moderate 1 (H-bond acceptors) Hepatic toxicity risk
Daucosterol Multiple plants ~576.8 Low Very Low 2 (MW, LogP) Hydrophilic, poor absorption

Notes:

  • Moderate HIA (Human Intestinal Absorption) positions this compound favorably over daucosterol, which shows negligible absorption .

Pharmacological Activities

Anticancer and MDR Reversal

This compound, imperatorin, and xanthalin all reverse MDR in tumor cells, but efficacy varies:

  • This compound : Reduces paclitaxel resistance in KBV200 cells at low micromolar concentrations (IC₅₀ ~5 µM) .
  • Imperatorin : Shows similar MDR reversal but requires higher doses (IC₅₀ ~10 µM) and exhibits lower selectivity .
  • Xanthalin : Demonstrates strong binding affinity (-9.2 kcal/mol in docking studies) but carries hepatotoxicity risks, limiting therapeutic utility .

Antimicrobial Activity

While this compound and imperatorin both inhibit bacterial and fungal growth, this compound’s broader solubility profile may enhance its bioavailability in vivo .

Biological Activity

Edultin, a naturally occurring furanocoumarin compound with the molecular formula C21H22O7C_{21}H_{22}O_{7}, has garnered attention for its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure : this compound is characterized by its unique furanocoumarin structure, which contributes to its biological activities.

Synthesis : The synthesis of this compound can be achieved through various methods, including:

  • Natural Extraction : Obtained from plant sources.
  • Synthetic Routes : Involves multiple steps starting from simpler organic molecules, often utilizing catalysts under controlled temperature and pressure conditions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

Pathogen Inhibition Concentration (mg/L)
Staphylococcus aureus128
Pseudomonas aeruginosa128

This activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are notable in various experimental models. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

  • Mechanism : this compound may inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition leads to reduced expression of inflammatory mediators .

Case Studies

  • In Vivo Studies on Inflammation :
    • A study demonstrated that this compound significantly reduced inflammation in a murine model of acute lung injury, highlighting its potential for treating respiratory diseases .
  • Antimicrobial Efficacy :
    • Another study focused on the efficacy of this compound against multi-drug resistant strains of bacteria, indicating its potential as a therapeutic agent in combating antibiotic resistance .

Comparative Analysis with Similar Compounds

This compound's biological activity can be compared with other furanocoumarins such as psoralen and bergapten. While these compounds also exhibit antimicrobial and anti-inflammatory properties, this compound's unique structure provides distinct advantages.

Compound Antimicrobial Activity Anti-inflammatory Activity
This compoundHighHigh
PsoralenModerateModerate
BergaptenLowModerate

Q & A

Q. What are the validated analytical methods for identifying and characterizing Edultin in complex biological matrices?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly 2D NMR techniques like COSY and HSQC to resolve overlapping signals in this compound’s aromatic regions . Purity assessment should follow ICH guidelines, including elemental analysis and melting point determination.

Q. How can researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

Methodological Answer: Begin with in vitro cell-based assays targeting this compound’s hypothesized pathways (e.g., NF-κB inhibition for anti-inflammatory studies). Use dose-response curves (0.1–100 μM) to establish EC50 values. Include positive controls (e.g., dexamethasone for inflammation) and validate results across triplicate experiments with statistical analysis (ANOVA, p < 0.05) .

Q. What protocols ensure reproducibility in this compound synthesis?

Methodological Answer: Document reaction conditions (solvent, temperature, catalyst) in detail. For example, a published protocol uses a palladium-catalyzed cross-coupling reaction at 80°C in DMF, yielding 72% purity. Include characterization data (IR, 1^1H NMR) in supplementary materials and adhere to the Beilstein Journal’s guidelines for compound preparation .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

Methodological Answer: Conduct a meta-analysis of published studies, categorizing discrepancies by experimental design (e.g., cell type, dosage). Use CRISPR-Cas9 gene editing to knock out hypothesized targets (e.g., COX-2) in controlled models. Validate findings with orthogonal assays like surface plasmon resonance (SPR) to confirm binding affinity .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent toxicity in longitudinal studies?

Methodological Answer: Apply mixed-effects models to account for inter-subject variability in in vivo studies. Use Kaplan-Meier survival curves for mortality data and Cox proportional hazards regression for time-to-event analysis. Ensure power analysis (α = 0.05, β = 0.2) pre-study to determine sample size .

Q. How can multi-omics data (proteomics, metabolomics) be integrated to elucidate this compound’s polypharmacology?

Methodological Answer: Employ pathway enrichment analysis (e.g., DAVID, Metascape) to identify overlapping targets. Use machine learning frameworks (e.g., Random Forest) to prioritize high-confidence interactions. Validate with siRNA knockdowns followed by RT-qPCR and Western blotting .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical trials?

Methodological Answer: Implement quality-by-design (QbD) principles, optimizing critical process parameters (CPPs) like pH and mixing speed. Use near-infrared (NIR) spectroscopy for real-time monitoring. Validate consistency via accelerated stability studies (40°C/75% RH for 6 months) .

Data Management & Ethical Considerations

Q. How should researchers design a data management plan (DMP) for this compound studies involving human subjects?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Anonymize data using unique identifiers and store in encrypted repositories (e.g., Zenodo). Include raw HPLC chromatograms and processed datasets in supplementary materials, adhering to GDPR/IRB protocols .

Q. What ethical frameworks apply to this compound research using animal models?

Methodological Answer: Comply with ARRIVE 2.0 guidelines for reporting in vivo experiments. Justify sample sizes via power analysis to minimize animal use. Include a harm-benefit assessment in ethics submissions, referencing the 3Rs (Replacement, Reduction, Refinement) .

Contradiction & Validation

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Re-evaluate bioavailability using pharmacokinetic studies (e.g., plasma concentration-time curves). Test prodrug formulations to enhance solubility. Use microdialysis in target tissues to assess actual drug exposure levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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